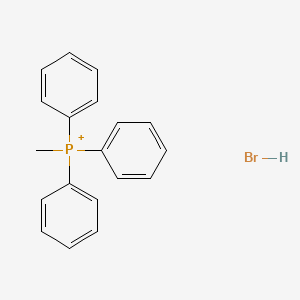

Methyl triphenyl phosphonium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19BrP+ |

|---|---|

Molecular Weight |

358.2 g/mol |

IUPAC Name |

methyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |

InChI Key |

LSEFCHWGJNHZNT-UHFFFAOYSA-N |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Foundational & Exploratory

Methyltriphenylphosphonium Bromide: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of methyltriphenylphosphonium bromide, a pivotal reagent in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, and critical applications, with a pronounced focus on the Wittig reaction. The content is structured to offer not just procedural steps but also the underlying mechanistic rationale, ensuring a thorough understanding for both practical application and theoretical insight.

Core Properties and Identification

Methyltriphenylphosphonium bromide is an organophosphorus salt that serves as a cornerstone for the synthesis of a wide array of organic compounds.[1][2] Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1779-49-3 | [3][4][5][6] |

| Molecular Formula | C₁₉H₁₈BrP | [3][4] |

| Molecular Weight | 357.22 g/mol | [3][7] |

| Appearance | White crystalline powder | [6][8] |

| Melting Point | 230-234 °C | [3][8] |

| Solubility | Soluble in polar organic solvents like methanol.[1][6] | [1][2][6] |

Synthesis of Methyltriphenylphosphonium Bromide

The primary route for synthesizing methyltriphenylphosphonium bromide involves the quaternization of triphenylphosphine with methyl bromide.[1][9] This Sɴ2 reaction is typically conducted in a suitable solvent, such as benzene or methanol.[1][10]

Reaction: Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻

A common laboratory-scale synthesis procedure is as follows:

Protocol: Synthesis of Methyltriphenylphosphonium Bromide [8][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in an appropriate solvent (e.g., methanol).[8]

-

Addition of Methyl Bromide: Add methyl bromide (a slight excess) to the solution. Due to the low boiling point of methyl bromide, this reaction is often carried out in a sealed pressure vessel to achieve the necessary reaction temperatures (≥50 °C).[10]

-

Reaction Conditions: Heat the mixture with stirring. A typical procedure involves refluxing at 110°C for 8 hours.[8]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate out of the non-polar solvent. If a polar solvent is used, the solvent can be removed under reduced pressure to yield the crude product.[8]

-

Purification: The resulting white crystalline solid can be further purified by recrystallization from an appropriate solvent system. The product is then dried under vacuum.[8]

Caption: Mechanism of the Wittig Reaction.

The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. [11]

Experimental Protocol for a Typical Wittig Reaction

The following protocol outlines a general procedure for the methylenation of a ketone.

Protocol: Methylenation of a Ketone [12][11]

-

Ylide Preparation: Prepare the methylenetriphenylphosphorane ylide from methyltriphenylphosphonium bromide and n-butyllithium in dry THF under an inert atmosphere as described previously. [11]2. Cooling: Cool the ylide solution to -78 °C.

-

Substrate Addition: Add a solution of the ketone (1 equivalent) in dry THF dropwise to the ylide solution.

-

Reaction: Allow the reaction to proceed at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 30 minutes. [11]5. Quenching: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride. [11][13]6. Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Applications in Drug Development and Beyond

The Wittig reaction, facilitated by methyltriphenylphosphonium bromide, is a powerful tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). [2][14]Its ability to form carbon-carbon double bonds with high chemo- and regioselectivity is invaluable in multi-step syntheses.

Beyond its role in the Wittig reaction, methyltriphenylphosphonium bromide and its derivatives have found applications as:

-

Phase-Transfer Catalysts: Facilitating reactions between reactants in different phases. [2][15][16]* Antineoplastic Agents: The lipophilic nature of the triphenylphosphonium cation allows for the targeting of mitochondria, a strategy explored in cancer therapy. [8]* Building Blocks for Liquid Crystals and Flame Retardants: Used in the synthesis of specialized materials. [14]

Safety and Handling

Methyltriphenylphosphonium bromide is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. [6][17][18]It can cause skin and serious eye irritation. [6]The compound is also toxic to aquatic life with long-lasting effects. [19][20]* Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [18]Avoid dust formation. [18]* Storage: Store in a tightly closed container in a cool, dry place, protected from moisture as it is hygroscopic. [6][20] First Aid Measures: [17][18][20][21]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [18]* Skin Contact: Wash off with soap and plenty of water. Consult a physician. [18]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [17]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor. [17][20]

References

-

Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. [Link]

- Google Patents. (1967). Process for making alkyltriaryl-phosphonium compounds.

-

Multichem Exports. (n.d.). Methyl triphenyl phosphonium bromide International Distributor. [Link]

-

Loba Chemie. (2015). This compound FOR SYNTHESIS MSDS CAS No. [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples –. [Link]

-

RXSOL Group. (n.d.). METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS. [Link]

-

PubChem. (n.d.). Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505. [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

-

KOYON. (2024). What Are The Main Uses Of Methyl Triphenyl Phosphorus Bromide?. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyltriphenylphosphonium Bromide: Properties and Applications. [Link]

-

Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Methyltriphenylphosphonium bromide. [Link]

-

L.S.College, Muzaffarpur. (2020). Wittig reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Pharmacompass. (n.d.). Methyltriphenylphosphonium Bromide | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyltriphenylphosphonium Bromide: Comprehensive Overview and Applications. [Link]

Sources

- 1. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. Methyltriphenylphosphonium bromide 98 1779-49-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. strem.com [strem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]

- 9. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]

- 10. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 14. koyonchem.com [koyonchem.com]

- 15. innospk.com [innospk.com]

- 16. nbinno.com [nbinno.com]

- 17. lobachemie.com [lobachemie.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. chemos.de [chemos.de]

- 20. merckmillipore.com [merckmillipore.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Methyl Triphenyl Phosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl triphenyl phosphonium bromide is a versatile quaternary phosphonium salt with significant applications in organic synthesis, particularly as a precursor to Wittig reagents for olefination reactions. A thorough understanding of its physical properties is paramount for its effective handling, application, and the development of robust synthetic protocols. This guide provides a comprehensive overview of the key physical characteristics of this compound, including its structural, thermal, solubility, and spectroscopic properties. Detailed, field-proven methodologies for the determination of these properties are presented, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction

This compound, with the chemical formula [(C₆H₅)₃PCH₃]Br, is an organophosphorus compound that exists as a white, crystalline solid at room temperature.[1][2][3] Its utility in organic chemistry is primarily centered around its role as a key reagent in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[2][4] The physical properties of this salt directly influence its reactivity, storage, and handling. This guide delves into the critical physical parameters of this compound, providing both established data and the experimental protocols to verify them.

Molecular Structure and Crystalline Form

The molecular integrity and three-dimensional arrangement of this compound are fundamental to its physical behavior.

Molecular Structure

The molecule consists of a central phosphorus atom bonded to three phenyl groups and one methyl group, forming a tetrahedral phosphonium cation. This cation is ionically bonded to a bromide anion.

Diagram: Molecular Structure of this compound

Caption: 2D representation of the methyl triphenyl phosphonium cation and bromide anion.

Crystalline Structure

This compound typically exists as a crystalline solid. A known crystal structure is monoclinic with the space group P2₁/n.[5] The precise arrangement of ions in the crystal lattice dictates properties such as melting point and solubility. X-ray crystallography is the definitive technique for elucidating the solid-state structure.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₉H₁₈BrP |

| Molecular Weight | 357.22 g/mol [6] |

| Appearance | White to off-white crystalline powder[1][3] |

| Melting Point | 230-234 °C[1][6][7] |

| Solubility in Water | High |

| Solubility in Organic Solvents | Soluble in polar organic solvents like methanol and ethanol; sparingly soluble in less polar solvents like dichloromethane; and insoluble in non-polar solvents like diethyl ether and hydrocarbons. |

| Hygroscopicity | Hygroscopic[1] |

Thermal Properties

The behavior of this compound upon heating is a critical consideration for its use in various chemical processes.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. For this compound, the literature value is consistently reported in the range of 230-234 °C.[1][6][7] A broadening of this range or a depression in the melting point can be indicative of impurities.

Thermal Stability

Thermogravimetric analysis (TGA) can be employed to determine the thermal stability of the compound. Studies on similar phosphonium salts suggest that decomposition may occur at elevated temperatures, with the initial step potentially being the loss of methyl bromide or other degradation pathways.[8][9]

Solubility Profile

The solubility of this compound is a key factor in its application, particularly in the context of the Wittig reaction where the choice of solvent is crucial for the deprotonation step to form the ylide.

Qualitative and Quantitative Solubility

This compound is highly soluble in water and polar organic solvents such as methanol and ethanol. It exhibits limited solubility in less polar solvents like dichloromethane and is practically insoluble in non-polar solvents such as diethyl ether and aromatic hydrocarbons.[2]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.

-

¹H NMR: The proton NMR spectrum of this compound in a deuterated solvent like chloroform-d (CDCl₃) typically shows a multiplet in the aromatic region (around 7.6-7.9 ppm) corresponding to the fifteen protons of the three phenyl groups. A doublet is observed for the methyl protons (around 3.3 ppm) due to coupling with the phosphorus atom (²J(P,H) ≈ 13.3 Hz).[10]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the carbons of the phenyl groups. The ipso-carbon of the phenyl ring will appear as a doublet due to coupling with the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum provides a single, sharp signal, confirming the presence of a single phosphorus environment. The chemical shift is a characteristic feature of the phosphonium salt.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as P-C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the ions. For this compound, the mass spectrum will show a prominent peak for the methyltriphenylphosphonium cation ([M-Br]⁺) at m/z 277.[11]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of the key physical properties of this compound.

Diagram: Workflow for Physical Characterization

Caption: A generalized workflow for the comprehensive physical characterization of this compound.

Protocol for Melting Point Determination

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample height should be approximately 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[13]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

Validation: For a pure compound, the melting point range should be narrow (typically ≤ 1 °C).[14] A wider range suggests the presence of impurities. Perform the measurement in triplicate for reproducibility.

Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[12]

Protocol for Solubility Determination (Qualitative)

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, diethyl ether, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Addition: To a series of clean, dry test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: Add 1 mL of a chosen solvent to the first test tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 2-4 for each of the selected solvents.

-

Record: Record the solubility of the compound in each solvent.

Causality: The "like dissolves like" principle generally applies. The high polarity of the phosphonium salt makes it soluble in polar solvents that can effectively solvate the cation and anion.

Protocol for FTIR-ATR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Spatula

-

Solvent for cleaning the ATR crystal (e.g., isopropanol)

-

Kimwipes or other soft, lint-free tissue

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.[7]

-

Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.[7]

-

Acquire Spectrum: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal with a soft tissue dampened with a suitable solvent like isopropanol.

-

Data Analysis: Identify the characteristic absorption peaks and compare them with literature values or a reference spectrum.

Causality: ATR is a convenient technique for solid samples as it requires minimal sample preparation. The IR beam interacts with the sample at the surface of the crystal, providing a high-quality spectrum.[2]

Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials:

-

NMR spectrometer

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes and vials for sample preparation

-

Internal standard (e.g., Tetramethylsilane, TMS, usually included in the deuterated solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

³¹P NMR Acquisition:

-

Acquire the proton-decoupled ³¹P NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H spectrum.

-

Assign the chemical shifts to the respective nuclei in the molecule.

-

Causality: The choice of a deuterated solvent is essential for the NMR spectrometer's lock system. Filtering the sample is crucial to remove any solid impurities that can degrade the spectral resolution by distorting the magnetic field homogeneity.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[16]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][17] It is hygroscopic and should be protected from moisture.[1]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data presented, coupled with the robust experimental protocols, offers a comprehensive resource for scientists and researchers. A thorough understanding and application of this knowledge are critical for the safe and effective use of this important organophosphorus reagent in both academic and industrial settings. The principles and methodologies outlined herein are designed to ensure the integrity and reproducibility of experimental results, fostering a foundation of scientific excellence.

References

-

Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Yogi Enterprise. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (2015). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

NIST. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Jones, P. G., et al. (2014). Crystal structure of methyltriphenylphosphonium bromo(pentafluorophenyl) aurate(I), [MePh3P][Br(C6F5)Au]. ResearchGate. Retrieved from [Link]

-

Vesta Chemicals bv. (n.d.). CatOnium MTPB | CAS:1779-49-3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link]

-

Castañeda, F., et al. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. ResearchGate. Retrieved from [Link]

-

Repositorio Académico - Universidad de Chile. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Retrieved from [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. agilent.com [agilent.com]

- 3. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]

- 4. Methyltriphenylphosphonium bromide - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 5. researchgate.net [researchgate.net]

- 6. theanalyticalscientist.com [theanalyticalscientist.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum [chemicalbook.com]

- 11. Methyltriphenylphosphonium bromide [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 15. tcichemicals.com [tcichemicals.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of Methyl Triphenyl Phosphonium Bromide in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of methyl triphenyl phosphonium bromide (MTPPB), a critical reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple compilation of data to offer a thorough understanding of the principles governing its solubility, practical guidance for experimental determination, and the implications for its application, particularly in the Wittig reaction.

Introduction: The Pivotal Role of this compound in Synthetic Chemistry

This compound, with the chemical formula [(C₆H₅)₃PCH₃]Br, is a quaternary phosphonium salt that serves as a cornerstone reagent in a multitude of organic transformations.[1][2] Its most prominent role is as a precursor to the Wittig reagent, methylenetriphenylphosphorane, which is instrumental in the conversion of aldehydes and ketones into alkenes.[3][4][5] The efficiency and success of such reactions are intrinsically linked to the solubility of MTPPB in the chosen solvent system. A comprehensive understanding of its solubility profile is therefore not merely academic but a practical necessity for optimizing reaction conditions, improving yields, and ensuring reproducibility. This guide aims to provide a detailed technical overview of MTPPB solubility, grounded in both theoretical principles and practical experimental considerations.

Theoretical Framework: Unraveling the Factors Governing Solubility

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of thermodynamic factors. The overarching principle is that for dissolution to occur, the energy released from the interaction between the solute and solvent molecules (solvation energy) must overcome the energy required to break apart the crystal lattice of the solute (lattice energy) and the cohesive forces within the solvent.

The "Like Dissolves Like" Paradigm and the Role of Polarity

The adage "like dissolves like" is a foundational concept in predicting solubility. This compound is an ionic salt, making it a polar compound. Consequently, it exhibits greater solubility in polar solvents.[1][5][6] The polarity of a solvent is often quantified by its dielectric constant (ε). Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the phosphonium cation and the bromide anion, thereby facilitating their separation and dissolution.[7] Water, with a high dielectric constant, is a good solvent for many ionic compounds, and MTPPB is indeed highly soluble in water.[7][8] Organic solvents can be broadly categorized into polar and non-polar, and further into polar protic (containing acidic protons, e.g., alcohols) and polar aprotic (lacking acidic protons, e.g., acetone, DMF, DMSO). MTPPB, being a salt, generally shows good solubility in polar organic solvents.[1]

The Energetic Tug-of-War: Lattice Energy vs. Solvation Energy

For this compound to dissolve, the solvent molecules must overcome the strong electrostatic forces holding the [(C₆H₅)₃PCH₃]⁺ and Br⁻ ions in the crystal lattice. The energy required to break apart this lattice is known as the lattice energy .

Simultaneously, as the ions are dispersed in the solvent, they are surrounded by solvent molecules, a process called solvation . This interaction releases energy, referred to as the solvation energy . The overall enthalpy of dissolution is the net result of these two opposing energy contributions.

-

ΔHsolution = ΔHsolvation - ΔHlattice

For a substance to be highly soluble, the solvation energy should ideally be greater than or equal to the lattice energy, leading to an exothermic or slightly endothermic process. The large, bulky nature of the triphenylphosphonium cation can influence both the lattice energy of the salt and its solvation energy in different solvents.

The interplay of these factors is illustrated in the diagram below:

Quantitative and Qualitative Solubility Data of this compound

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in readily available literature. However, a combination of reported values and qualitative descriptions provides a useful starting point for solvent selection.

| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Solubility | Reference(s) |

| Water (H₂O) | Polar Protic | 80.1 | 400 g/L (at 25°C) | [7][8] |

| Methanol (CH₃OH) | Polar Protic | 32.7 | 950 g/L (at 20°C) | [9] |

| Chloroform (CHCl₃) | Polar Aprotic | 4.8 | Soluble | [10] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 9.1 | Soluble | [10] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Sufficient for Wittig reaction | [3][11][12] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Soluble (used for NMR studies) | [13][14] |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Soluble | [15] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | Practically Insoluble | [9] |

| Aromatic Hydrocarbons (e.g., Toluene) | Non-Polar | 2.4 (Toluene) | Practically Insoluble | [9] |

Note on "Sufficient for Wittig reaction": While a quantitative value is not available, the frequent use of THF as a solvent for Wittig reactions involving MTPPB indicates that its solubility is adequate to generate the necessary concentration of the ylide for the reaction to proceed efficiently.[3][11][12]

Experimental Determination of Solubility: A Step-by-Step Protocol

For solvents where quantitative data is unavailable or for specific temperature conditions, experimental determination of solubility is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

Detailed Experimental Workflow

The following protocol outlines the steps for determining the solubility of this compound in an organic solvent.

Sources

- 1. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 2. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]

- 6. Methyltriphenylphosphonium bromide [himedialabs.com]

- 7. China Methyltriphenylphosphonium Bromide manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 8. chembk.com [chembk.com]

- 9. Methyltriphenylphosphonium Bromide, 98% | Fisher Scientific [fishersci.ca]

- 10. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 12. Wittig Reaction [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. rsc.org [rsc.org]

Methyl triphenyl phosphonium bromide melting point

An In-depth Technical Guide to the Melting Point of Methyl Triphenyl Phosphonium Bromide

Executive Summary

This compound (MTPPB) is a cornerstone reagent in organic synthesis, primarily known for its critical role in the Wittig reaction for the formation of carbon-carbon double bonds.[1][2] Its utility in the synthesis of complex molecules, from pharmaceuticals to fine chemicals, is well-established. The melting point of MTPPB is a fundamental physical property that serves as a primary indicator of its purity and suitability for reaction. This guide provides an in-depth analysis of the melting point of MTPPB, methodologies for its accurate determination, factors influencing its value, and the interpretation of experimental results. This document is intended for researchers, scientists, and professionals in drug development who utilize this essential reagent.

Introduction to this compound

This compound is an organophosphorus salt with the chemical formula [(C₆H₅)₃PCH₃]Br.[2] It presents as a white, crystalline, and often hygroscopic solid that is soluble in polar organic solvents.[2][3][4] The synthesis of MTPPB is typically achieved through the quaternization of triphenylphosphine with methyl bromide, a reaction that yields the phosphonium salt.[2][5]

The paramount application of MTPPB is as a precursor to the phosphonium ylide, methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide, generated by treating MTPPB with a strong base, is the active methylenating agent in the Wittig reaction, enabling the conversion of aldehydes and ketones into terminal alkenes.[2][6] The purity of the starting MTPPB is crucial, as impurities can lead to side reactions, lower yields, and complications in product purification.

Physicochemical Properties and Reported Melting Points

The integrity of MTPPB is defined by its physicochemical properties, with the melting point being a critical parameter for quality assessment.

| Property | Value / Description | Source(s) |

| Chemical Formula | C₁₉H₁₈BrP | [2] |

| Molecular Weight | 357.23 g/mol | [2][7] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Solubility | Soluble in polar organic solvents | [2] |

| Hygroscopicity | Hygroscopic | [3][4][8] |

| CAS Number | 1779-49-3 | [1][2] |

Reported Melting Point Values

A review of literature and supplier data reveals a notable range in the reported melting point of MTPPB. This variation underscores the importance of standardized determination methods and highlights how purity and crystalline form can influence the value.

| Reported Melting Point (°C) | Source / Supplier |

| 230–234 °C | ChemicalBook, Yogi Enterprise |

| 214–218 °C | Industrial Grade Supplier |

| 233.0–238.0 °C | Tokyo Chemical Industry |

| 229–238 °C | Thermo Fisher Scientific |

| 224–226 °C | Synthesis Example |

This variability is not necessarily contradictory; rather, it reflects different purity levels and analytical conditions. A pure, anhydrous, and crystalline sample will exhibit a sharp melting point at the higher end of this range, while the presence of impurities or moisture will lead to a lower and broader melting range.

The Criticality of the Melting Point as a Quality Metric

The melting point is more than a physical constant; it is a direct and sensitive measure of the purity of a crystalline solid.

-

Indicator of Purity : For a crystalline solid, impurities disrupt the crystal lattice structure. This disruption requires less energy to overcome the intermolecular forces, resulting in a melting point depression and a broadening of the melting range .[9] A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.

-

Implications for Reactivity : The presence of impurities, such as unreacted triphenylphosphine or residual solvents, can interfere with the Wittig reaction. These impurities can compete in side reactions or affect the strength and solubility of the base used for ylide generation, ultimately impacting the yield and purity of the desired alkene.

-

Thermal Stability : The melting point provides a preliminary indication of the compound's thermal stability. Decomposition is sometimes observed at or near the melting point, which can be a critical consideration for reactions conducted at elevated temperatures.

Caption: Impurity effect on melting point.

Experimental Determination of Melting Point

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method. This technique involves heating a small sample packed into a capillary tube and observing the temperature range over which it melts.

Step-by-Step Experimental Protocol

-

Sample Preparation :

-

Ensure the MTPPB sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle. Due to its hygroscopic nature, the sample should be dried in a desiccator or vacuum oven prior to measurement to remove absorbed moisture.[4][8]

-

Take a capillary tube (sealed at one end) and jab the open end into the powder sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end. The packed sample height should be approximately 2-3 mm.[10]

-

-

Apparatus Setup :

-

Use a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube). Calibration with known standards is essential for accuracy. MTPPB itself is used as a calibration substance by some manufacturers.[1]

-

Insert the capillary tube into the apparatus.

-

-

Measurement :

-

Rapid Preliminary Measurement : If the approximate melting point is unknown, perform a quick determination by heating the sample rapidly to get a rough estimate.[10]

-

Accurate Measurement : Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the estimated melting point.[10] Then, decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10]

-

Record the Melting Range :

-

Report the result as the range T₁ – T₂.

-

Caption: Workflow for Melting Point Determination.

Factors Influencing Melting Point Measurement

Several factors can lead to inaccurate or misleading melting point measurements. Understanding these is key to reliable analysis.

-

Purity : As discussed, this is the most significant factor. Even small amounts of soluble impurities can cause a noticeable depression and broadening of the melting range.

-

Heating Rate : Heating too quickly does not allow for thermal equilibrium, causing the thermometer reading to lag behind the actual temperature of the sample. This typically results in an artificially high and broad melting range.[9][10]

-

Hygroscopicity : MTPPB is known to be hygroscopic.[3][4][8] Absorbed water acts as an impurity, leading to a significantly depressed and broad melting point. It is imperative to handle and store the compound under inert and dry conditions.

-

Crystal Structure (Polymorphism) : While not commonly reported for MTPPB, some compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point. The method of crystallization and storage can influence the polymorphic form obtained.

-

Sample Packing : A loosely packed sample will not conduct heat uniformly, leading to an inaccurate measurement. The sample must be packed tightly to a height of 2-3 mm.[10]

Conclusion

The melting point of this compound is a fundamental, yet powerful, analytical tool for assessing the purity and quality of this vital organic reagent. While literature values vary between approximately 214°C and 238°C, a highly pure, anhydrous sample should exhibit a sharp melting range near the upper end of this spectrum (e.g., 230–234°C). A depressed and broadened melting range is a clear indicator of impurities, such as moisture or residual reactants, which can compromise its performance in critical applications like the Wittig reaction. By employing a meticulous and standardized experimental protocol, researchers can confidently use the melting point to validate the integrity of their MTPPB, ensuring the reliability and reproducibility of their synthetic endeavors.

References

-

Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

IndiaMART. (n.d.). Buy this compound - Best Price, Industrial Grade Catalyst. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound - MTPB Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

RXSOL Group. (n.d.). METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

- Google Patents. (1967). Process for making alkyltriaryl-phosphonium compounds.

-

TREA. (n.d.). Phosphonium salts and methods of their preparation. Retrieved from [Link]

-

SlideShare. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

- Google Patents. (2001). Phosphonium salts.

-

MDPI. (n.d.). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ACS Publications. (2021). Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids. Retrieved from [Link]

-

Yogi Enterprise. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]

- 2. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 3. Buy this compound - Best Price, Industrial Grade Catalyst [forecastchemicals.com]

- 4. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]

- 6. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | RXSOl GROUP [rxsolgroup.com]

- 7. scbt.com [scbt.com]

- 8. Methyltriphenylphosphonium Bromide | 1779-49-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

Methyltriphenylphosphonium Bromide: A Guide to Stability, Storage, and Safe Handling for Optimal Performance in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyltriphenylphosphonium bromide (MTPPB) is a cornerstone reagent in organic synthesis, primarily serving as the precursor to methylenetriphenylphosphorane, the simplest Wittig reagent.[1][2][3] Its efficacy in converting aldehydes and ketones into terminal alkenes is a fundamental transformation in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, the successful application of this phosphonium salt is critically dependent on its purity and integrity, which are directly influenced by its stability and storage conditions. This guide provides a comprehensive overview of the chemical and physical properties of MTPPB, outlines the factors governing its stability, and presents field-proven protocols for its storage and handling to ensure reproducible and high-yielding synthetic outcomes.

Core Chemical and Physical Properties

A foundational understanding of methyltriphenylphosphonium bromide's properties is essential for its proper use. As a quaternary phosphonium salt, it exists as a stable, white crystalline solid under ambient conditions.[1][4][5] Its high melting point and thermal stability are advantageous, yet its hygroscopic nature presents the most significant challenge in a laboratory setting.[1][6]

| Property | Value | Source(s) |

| CAS Number | 1779-49-3 | [1][5] |

| Molecular Formula | C₁₉H₁₈BrP | [1][5] |

| Molecular Weight | 357.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2][5] |

| Melting Point | 230-234 °C | [5][7] |

| Solubility | Highly soluble in water (up to 400 g/L at 25°C) and polar organic solvents. | [2][5] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the atmosphere. | [1][6][8] |

| Flash Point | > 240 °C | [1][5] |

The Stability Profile of MTPPB: A Multifactorial Analysis

While generally robust, the stability of MTPPB is not absolute. Several environmental factors can compromise its chemical integrity, with significant consequences for downstream applications.

The Critical Impact of Moisture

The most significant factor affecting the stability and utility of MTPPB is its hygroscopic nature .[1][6] The phosphonium salt readily absorbs atmospheric water, which can lead to several detrimental effects:

-

Physical Changes: Absorption of moisture can cause the fine powder to clump, making it difficult to weigh and handle accurately.

-

Chemical Integrity: While the salt itself does not hydrolyze under neutral conditions, the presence of adsorbed water is catastrophic for the subsequent ylide generation step. The strong bases used to deprotonate the phosphonium salt (e.g., n-butyllithium, sodium hydride) are rapidly and irreversibly quenched by water. This leads to incomplete ylide formation, significantly reducing the yield of the desired alkene product.[9]

Thermal Stability and Decomposition

Methyltriphenylphosphonium bromide exhibits good thermal stability, as indicated by its high melting point and flash point.[5] It is chemically stable under standard room temperature conditions.[4] However, upon strong heating, it will decompose.[10] The thermal decomposition of phosphonium salts can be complex. In related systems, thermolysis involves the halide anion acting as a nucleophile or base, potentially leading to the formation of an ylide and other byproducts.[11][12] In the event of a fire, hazardous decomposition products include toxic fumes of carbon oxides, phosphorus oxides, and hydrogen bromide gas.[13]

Incompatibilities and Other Factors

-

Strong Oxidizing Agents: MTPPB should be stored away from strong oxidizing agents to prevent potentially hazardous reactions.[6][13]

-

Light: While not as critical as moisture, some safety data sheets recommend protecting the compound from light, suggesting the potential for long-term photochemical degradation.[10]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system; it is the most effective way to preserve the reagent's integrity and ensure the success of moisture-sensitive reactions.

| Parameter | Recommendation | Rationale |

| Container | Keep in the original, tightly closed container. | Prevents moisture ingress and contamination.[4][7] |

| Atmosphere | Store in a dry, well-ventilated place. For long-term storage or use in highly sensitive reactions, storage in a desiccator over a drying agent (e.g., Drierite, P₂O₅) or inside an inert atmosphere glovebox is strongly advised. | Minimizes water absorption due to the compound's hygroscopic nature.[1][4] |

| Temperature | Store in a cool place.[1][7] Some suppliers recommend refrigerated storage (2-8°C).[5][14] | Reduces the rate of potential degradation pathways and minimizes moisture uptake upon opening in a humid environment. |

| Incompatibilities | Segregate from strong oxidizing agents.[6][13] | Prevents hazardous chemical reactions. |

Safe Handling Practices

Given its hazard profile, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[15] In case of significant dust generation, respiratory protection may be necessary.[7]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[4]

Causality in Synthesis: Why MTPPB Integrity is Paramount for the Wittig Reaction

The primary use of methyltriphenylphosphonium bromide is as a precursor for the Wittig reagent methylenetriphenylphosphorane (Ph₃P=CH₂).[2] The formation of this ylide is the critical, moisture-sensitive step that dictates the success of the entire olefination sequence.

The process involves the deprotonation of the phosphonium salt by a very strong base.[16] Any water present, whether from the solvent, atmosphere, or adsorbed onto the MTPPB salt, will react preferentially with the base. This consumption of the base prevents the quantitative formation of the ylide, directly translating to a lower yield of the target alkene. Furthermore, the ylide itself is a strong base and is readily quenched by water.[9][17]

The following workflow illustrates the critical moisture-sensitive step in the Wittig reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl triphenyl phosphonium bromide Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 4. lobachemie.com [lobachemie.com]

- 5. innospk.com [innospk.com]

- 6. fishersci.com [fishersci.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. tandfonline.com [tandfonline.com]

- 12. repositorio.uchile.cl [repositorio.uchile.cl]

- 13. Methyltriphenylphosphonium bromide(1779-49-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Methyltriphenylphosphonium bromide - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 15. bdmaee.net [bdmaee.net]

- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 17. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

A Technical Guide to the Hygroscopic Nature of Methyltriphenylphosphonium Bromide: Implications and Best Practices for the Wittig Reaction

Abstract

Methyltriphenylphosphonium bromide (MTPPB) is a cornerstone reagent in organic synthesis, primarily serving as a precursor to the methylenating agent in the Wittig reaction.[1][2] Despite its widespread use, a critical physicochemical property—its hygroscopicity—is often a source of poor reproducibility and reaction failure. This guide provides an in-depth analysis of the hygroscopic nature of MTPPB, detailing its impact on the sensitive, base-mediated generation of the corresponding ylide. We will explore the causality behind moisture-induced reaction failures and present robust, field-proven protocols for the drying, handling, and analytical validation of MTPPB to ensure consistent success in synthetic applications. This document is intended for researchers, chemists, and drug development professionals who rely on the Wittig reaction and seek to mitigate risks associated with reagent water content.

Introduction: The Challenge of a Hygroscopic Reagent

Methyltriphenylphosphonium bromide is a quaternary phosphonium salt, appearing as a white, crystalline powder.[3][4] Its utility is most pronounced in its role as the precursor to methylenetriphenylphosphorane (Ph₃P=CH₂), a fundamental reagent for converting ketones and aldehydes into terminal alkenes.[5] The synthesis of this ylide is typically achieved by deprotonating the phosphonium salt with a strong base.[2]

The efficacy of this deprotonation is, however, critically dependent on the anhydrous nature of the reaction system. MTPPB is inherently hygroscopic, readily absorbing moisture from the atmosphere.[1][6] This absorbed water can fatally compromise the reaction by consuming the strong base intended for ylide generation, leading to diminished yields or complete reaction failure. Understanding and controlling the water content of MTPPB is therefore not a trivial procedural step but a fundamental prerequisite for predictable and successful outcomes in Wittig olefination.

Physicochemical Properties and Hygroscopicity

A solid understanding of MTPPB's properties is essential for its proper handling. While it is a stable solid under anhydrous conditions, its interaction with atmospheric moisture is the primary concern.

Core Physicochemical Data

The fundamental properties of MTPPB are summarized below. Its high water solubility is a key indicator of its affinity for water.[4][7][8]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₁₈BrP | [1] |

| Molar Mass | 357.22 g/mol | [1] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 230-234 °C | [1][4] |

| Water Solubility | 400 g/L (at 25 °C) | [4][7][9] |

| Sensitivity | Hygroscopic | [1][4][6] |

The Nature of Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from its environment. For an ionic salt like MTPPB, this occurs through the strong affinity of water molecules to the charged phosphonium cation and bromide anion. When exposed to ambient air, the solid will continuously absorb water until it reaches equilibrium with the relative humidity of the surrounding atmosphere. This process can be rapid and means that even brief exposure during weighing or transfer can significantly increase the reagent's water content. Therefore, it is imperative to store the compound in a dry, inert atmosphere.[4][9][10]

The Critical Impact of Moisture on the Wittig Reaction

The most common application of MTPPB involves its deprotonation with strong, non-nucleophilic bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) in anhydrous solvents like tetrahydrofuran (THF) or toluene.[11][12][13] The presence of water creates a parasitic side-reaction that is kinetically and thermodynamically favored over the desired deprotonation.

Ylide Formation vs. Water Quenching

The core issue is a simple acid-base competition. Water (pKa ≈ 15.7) is a much stronger acid than the methyl group of MTPPB (pKa ≈ 25-30). The strong bases used for deprotonation will react preferentially and irreversibly with any water present.

-

Desired Reaction (Ylide Formation): [(C₆H₅)₃PCH₃]⁺Br⁻ + Base → (C₆H₅)₃P=CH₂ + [Base-H]⁺ + Br⁻

-

Competing Reaction (Base Quenching): H₂O + Base → HO⁻ + [Base-H]⁺

This quenching of the base means that for every mole of water present, one mole of base is consumed and is no longer available to generate the ylide. This directly leads to lower yields. If the amount of water is stoichiometric to or exceeds the amount of base, the reaction will fail completely.

Logical Pathway: Moisture-Induced Reaction Failure

The following diagram illustrates the logical flow of how atmospheric moisture undermines the Wittig reaction when using MTPPB.

Caption: Competitive pathways in the presence of moisture.

A Note on Aqueous Wittig Reactions

It is important to note that some Wittig reactions, particularly those involving stabilized ylides, can be performed in aqueous media.[14][15][16] These reactions typically use weaker bases that are more water-tolerant, and the stabilized nature of the ylide allows for its formation under these conditions. However, for the generation of non-stabilized ylides like methylenetriphenylphosphorane from MTPPB, anhydrous conditions are non-negotiable when using standard organometallic or metal amide bases.

Protocol: Drying and Validation of MTPPB

To ensure reproducibility, MTPPB should be rigorously dried before use. A protocol is only trustworthy if it is self-validating. Therefore, the drying procedure must be coupled with an analytical method to confirm that the desired level of dryness has been achieved.

Recommended Water Content Specification

For sensitive reactions, the water content of MTPPB should be minimized. Based on typical high-purity specifications, a target of ≤ 0.1% (1000 ppm) water is recommended. Commercially available MTPPB may have a water content of up to 1.5%, making pre-drying essential.[17]

Experimental Protocol 1: Drying MTPPB via High Vacuum

This protocol describes the standard method for drying the phosphonium salt.

-

Preparation: Place the required amount of MTPPB into a clean, dry round-bottom flask equipped with a magnetic stir bar. The flask should be no more than 25% full to ensure efficient drying.

-

Apparatus Setup: Connect the flask to a high-vacuum line (<1 mmHg) through a cold trap (liquid nitrogen or dry ice/acetone).

-

Drying:

-

Begin stirring and slowly apply vacuum to the flask.

-

Once under high vacuum, gently heat the flask in an oil bath to 40-50 °C. Causality: Gentle heating increases the vapor pressure of the absorbed water, accelerating its removal under vacuum without causing thermal decomposition of the salt.

-

Maintain these conditions for a minimum of 4-6 hours. For larger quantities (>50 g), drying overnight is recommended.

-

-

Completion: Turn off the heating and allow the flask to cool to room temperature under vacuum. Backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to the atmosphere.

-

Storage: Immediately transfer the dried MTPPB into a sealed container inside a desiccator or a glove box.

Experimental Protocol 2: Validation by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining trace amounts of water in a sample.[18]

-

System Preparation: Ensure the Karl Fischer titrator is equilibrated and the solvent is pre-titrated to a dry endpoint.

-

Sample Preparation: In a low-humidity environment (ideally a glove box), accurately weigh approximately 0.5-1.0 g of the dried MTPPB into a gas-tight syringe or a KF sample boat.

-

Titration: Inject the sample into the KF titration cell. The instrument will automatically titrate the water present and calculate the content.

-

Analysis:

-

The result will be reported as a percentage or in ppm.

-

Acceptance Criterion: The water content should be ≤ 0.1%.

-

If the water content is above this threshold, the drying procedure (Protocol 4.2) should be repeated.

-

Integrated Workflow for Reagent Qualification

The following workflow ensures that all MTPPB used in a synthesis is of certifiable quality.

Caption: Dry-and-Validate workflow for MTPPB reagent.

Conclusion

The hygroscopic nature of methyltriphenylphosphonium bromide is a critical parameter that dictates its successful application in the Wittig reaction. Absorbed atmospheric moisture readily consumes the strong bases required for ylide formation, leading to poor yields and reaction failures. By recognizing this inherent chemical vulnerability, researchers can implement a robust workflow of proper storage, rigorous pre-drying under vacuum, and analytical validation via Karl Fischer titration. This "dry-and-validate" approach transforms MTPPB from a potentially unreliable reagent into a consistent and effective tool for olefination, embodying the principles of precision and reproducibility essential to modern chemical synthesis.

References

- N.A. (2025).

- PubChem. Methyltriphenyliphosphonium bromide.

- El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Journal of Organic Chemistry, 72, 5244-5259.

- LookChem. (2022). METHYLTRIPHENYLPHOSPHONIUM BROMIDE.

- Loba Chemie. (2015). METHYL TRIPHENYL PHOSPHONIUM BROMIDE FOR SYNTHESIS MSDS.

- Thermo Fisher Scientific. Methyltriphenylphosphonium bromide, 98+%.

- ResearchGate. (2025).

- ChemicalBook. 1779-49-3(Methyltriphenylphosphonium bromide) Product Description.

- NROChemistry. Wittig Reaction: Mechanism and Examples.

- ResearchGate. (2025). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3.

- Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ).

- ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. Methyltriphenylphosphonium bromide.

- ChemicalBook. Methyltriphenylphosphonium bromide | 1779-49-3.

- ResearchGate. (2011). Can anyone help how to carried out the wittig reaction.

- Wikipedia. Methyltriphenylphosphonium bromide.

- Chemistry LibreTexts. (2023). Wittig Reaction.

- Science and Education Publishing.

- OChem.

- Wikipedia.

- Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 3. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1779-49-3 CAS MSDS (Methyltriphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Methyltriphenylphosphonium bromide - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 8. innospk.com [innospk.com]

- 9. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Methyltriphenylphosphonium bromide, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]

A Technical Guide to the Handling and Application of Methyl Triphenylphosphonium Bromide: Managing Moisture Sensitivity for Optimal Performance in Wittig Reactions

Executive Summary

Methyl triphenylphosphonium bromide (MTPPB) is a cornerstone reagent in organic synthesis, primarily serving as the precursor to methylenetriphenylphosphorane for the Wittig reaction. Despite its widespread use, inconsistent results and reaction failures are common, often stemming from a single, frequently overlooked variable: moisture. This technical guide provides an in-depth analysis of the hygroscopic nature of MTPPB and its profound impact on the Wittig reaction. We will explore the underlying chemical principles, present field-proven protocols for handling, storage, and drying, and offer robust analytical methods for water content determination. This document is intended for researchers, scientists, and drug development professionals who rely on the Wittig reaction and seek to ensure its reproducibility, efficiency, and success.

The Intrinsic Nature of Methyl Triphenylphosphonium Bromide

Methyl triphenylphosphonium bromide is a quaternary phosphonium salt valued for its role in converting ketones and aldehydes into terminal alkenes.[1][2] Its utility, however, is intrinsically linked to its physical and chemical properties, most notably its propensity to absorb atmospheric water.

Core Physicochemical Properties

A foundational understanding of MTPPB's properties is essential for its proper use. The compound presents as a white to off-white crystalline powder.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1779-49-3 | [4][5] |

| Molecular Formula | C₁₉H₁₈BrP | [6] |

| Molecular Weight | 357.22 g/mol | [7] |

| Melting Point | 230 - 234 °C | [1][5] |

| Solubility in Water | 342 - 400 g/L @ 20-25 °C | [8][9] |

| Appearance | White crystalline powder | [3][4] |

The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a solid substance to absorb moisture from the ambient environment. MTPPB is classified as a hygroscopic material.[4][5][8] This means that upon exposure to air, the salt will readily attract and hold water molecules, transitioning from a free-flowing powder to a clumpy or sticky solid.[7] This seemingly simple physical change is a precursor to significant chemical consequences. Safety Data Sheets (SDS) and supplier specifications consistently emphasize the need to protect the reagent from moisture, mandating storage in tightly sealed containers in a dry environment.[3][4][5][10]

MTPPB's Central Role in the Wittig Reaction

To appreciate the impact of moisture, one must first understand the mechanism of the Wittig reaction, for which MTPPB is a primary precursor. The overall transformation is the conversion of a carbonyl group (C=O) to an alkene (C=C).

Mechanism: From Salt to Ylide to Alkene

The Wittig reaction begins not with the phosphonium salt itself, but with the corresponding phosphorus ylide (or phosphorane). MTPPB is deprotonated by a strong base to generate this highly reactive intermediate, methylenetriphenylphosphorane.

-

Ylide Formation: The methyl group on the phosphonium salt is mildly acidic.[11] A strong, non-aqueous base is required to abstract a proton, forming the ylide.

-

Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

-

Intermediate Formation & Collapse: This attack leads to the formation of a betaine or oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.

A Critical Distinction: Unstabilized Ylides

The ylide generated from MTPPB is classified as an "unstabilized" ylide. This high reactivity is precisely why it is so effective for methylenating a wide range of carbonyls. However, this reactivity also makes it extremely sensitive to protic species, including water. This stands in stark contrast to "stabilized" ylides (e.g., those with an adjacent ester group), which are less reactive and can, under specific conditions, participate in Wittig reactions even in aqueous media.[12][13][14] For the unstabilized ylide derived from MTPPB, anhydrous conditions are non-negotiable.

The Wittig Reaction Workflow

The following diagram illustrates the standard workflow for a Wittig reaction using MTPPB.

The Deleterious Impact of Moisture

The presence of even trace amounts of water in the MTPPB reagent can lead to a cascade of failures, primarily by disrupting the critical ylide formation step.

The Primary Failure Mode: Base Quenching

The strong bases required to deprotonate MTPPB (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) are exceptionally reactive towards water. Water is far more acidic than the methyl group of the phosphonium salt. Therefore, the base will preferentially and rapidly react with any water present, quenching the base and preventing the formation of the phosphorus ylide.

-

With n-Butyllithium: n-BuLi + H₂O → Butane + LiOH

-

With Sodium Hydride: NaH + H₂O → H₂ + NaOH

This acid-base reaction consumes the base in a stoichiometric manner. If the molar equivalent of water is equal to or greater than the molar equivalent of the base, ylide formation will be completely suppressed, leading to total reaction failure.

Moisture's Interference Pathway

The diagram below illustrates how water interrupts the intended reaction pathway.

Quantitative Impact on Reaction Yield

The impact of water is directly correlated with reaction yield. While empirical data will vary based on the specific base and reaction conditions, the following table provides a conceptual model of this relationship.

| Water Content in MTPPB (w/w %) | Molar Equivalents of Water | Expected Ylide Formation | Predicted Reaction Yield |

| 0.01% | 0.002 | >99% | Quantitative |

| 0.10% | 0.02 | ~98% | High |

| 0.50% | 0.10 | ~90% | Moderate |

| 1.00% | 0.20 | ~80% | Low / Partial |

| 2.50% | 0.50 | ~50% | Very Low / Failure |

| 5.00% | 1.00 | 0% | Complete Failure |

| Calculated assuming 1.0 molar equivalent of base is used per equivalent of MTPPB. |

Validated Protocols for Storage and Handling

Adherence to strict anhydrous protocols is paramount. Every point of contact is a potential source of moisture contamination.

Protocol: Long-Term Storage

-

Primary Container: Ensure the manufacturer's container is sealed tightly immediately after every use.[3][15]

-

Secondary Containment: Place the primary container inside a larger, sealable container (e.g., a desiccator cabinet or a sealable bag).

-

Desiccant: Include a reliable desiccant, such as silica gel or calcium chloride, within the secondary container. Ensure the desiccant is active (e.g., blue for indicating silica).

-

Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][4][6] An inert atmosphere (e.g., in a glovebox or nitrogen cabinet) is ideal.[4]

Protocol: Weighing and Dispensing

-

Environment: Whenever possible, handle MTPPB inside a glovebox under an inert atmosphere (N₂ or Ar).

-

Rapid Handling: If a glovebox is unavailable, minimize the reagent's exposure to the atmosphere. Have all glassware and tools ready before opening the container.

-

Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Tools: Use clean, dry spatulas and weighing vessels.

-

Procedure: Open the container, quickly dispense the required amount into a pre-tared, dry flask, and immediately reseal the main container. Purge the headspace of both the main container and the reaction flask with an inert gas before sealing.

Reagent Qualification and Drying

For critical applications, particularly in process development and manufacturing, verifying the water content of MTPPB and drying it if necessary are essential steps.

Gold Standard Analysis: Karl Fischer Titration

The Karl Fischer (KF) titration is the most accurate and specific method for determining the water content in a solid reagent.[16][17] Unlike a simple "loss on drying" test which measures all volatiles, KF titration is a quantitative chemical reaction with water.[17]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Apparatus Setup: Use a calibrated coulometric Karl Fischer titrator. Ensure the titration cell is clean, dry, and freshly charged with the appropriate anolyte and catholyte solutions.

-

System Conditioning: Allow the instrument to titrate the residual moisture in the cell to a stable, dry endpoint.

-

Sample Preparation: In a low-humidity environment (ideally a glovebox), accurately weigh approximately 50-100 mg of the MTPPB sample into a dry, gas-tight syringe or sample boat.

-

Sample Introduction: Introduce the weighed sample directly into the conditioned titration cell.

-

Titration: Initiate the titration. The instrument will generate iodine coulometrically, which reacts with the water from the sample. The titration automatically stops at the endpoint.

-

Calculation: The instrument will report the water content directly, typically in micrograms (µg) of water. Calculate the weight percentage: Water (w/w %) = [µg H₂O detected / (sample weight in mg * 1000)] * 100

Protocol: Rigorous Drying of MTPPB

If the water content is found to be unacceptably high (e.g., > 0.1%), the reagent must be dried.

-

Apparatus: A vacuum oven and a separate desiccator containing a high-strength desiccant like phosphorus pentoxide (P₂O₅).

-

Procedure: a. Spread the MTPPB powder in a thin layer in a clean, dry crystallizing dish or watch glass. b. Place the dish in a vacuum oven. c. Heat the oven to 80-100 °C.[18] Caution: Do not exceed the melting point range. d. Apply a high vacuum (e.g., <1 mmHg) to the oven. e. Dry under these conditions for 12-24 hours.[18] f. Release the vacuum with a dry, inert gas (N₂ or Ar). g. Immediately transfer the hot, dry MTPPB into a desiccator containing fresh P₂O₅ for cooling and storage.

-

Post-Drying: Once cooled, store the dried reagent under an inert atmosphere as described in Protocol 5.1. Re-testing the water content via Karl Fischer titration is recommended to validate the drying process.

Workflow for Reagent Qualification and Drying

Conclusion